Cas no 21144-93-4 (1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid)

1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid
- (1,2,3,4-Tetrahydro-carbazol-9-yl)-acetic acid
- 2-(1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid
- 21144-93-4
- 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)aceticacid
- 2-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)acetic acid
- CS-0324009
- Enamine_002741
- SCHEMBL4037511
- STK895061
- AKOS000301698
- LS-07421
- 1,2,3,4-tetrahydro-9H-carbazol-9-ylacetic acid
- SR-01000325015
- 2-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid
- MLS000054277
- 9H-carbazole-9-acetic acid, 1,2,3,4-tetrahydro-
- SMR000066207
- SR-01000325015-1
- HMS1401M13
- 1,2,3,4-tetrahydrocarbazol-9-ylacetic acid
- Oprea1_429205
- IDI1_007088
- Z56827208
- CHEMBL1378020
- ALBB-023543
- (1,2,3,4-Tetrahydro-carbazol-9-yl)acetic acid
- 1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid
-
- MDL: MFCD00691794
- インチ: InChI=1S/C14H15NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1,3,5,7H,2,4,6,8-9H2,(H,16,17)
- InChIKey: NDLUYNBMLNNIRV-UHFFFAOYSA-N
- ほほえんだ: C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O
計算された属性
- せいみつぶんしりょう: 229.110278721g/mol
- どういたいしつりょう: 229.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T222680-250mg |
1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid |
21144-93-4 | 250mg |
$ 185.00 | 2022-06-02 | ||
TRC | T222680-500mg |
1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid |
21144-93-4 | 500mg |
$ 300.00 | 2022-06-02 | ||
Ambeed | A692664-5g |
2-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)acetic acid |
21144-93-4 | 95+% | 5g |
$994.0 | 2024-04-21 | |
A2B Chem LLC | AI44845-1g |
2-(3,4-Dihydro-1h-carbazol-9(2h)-yl)acetic acid |
21144-93-4 | >95% | 1g |
$439.00 | 2024-04-20 | |
TRC | T222680-1000mg |
1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid |
21144-93-4 | 1g |
$ 480.00 | 2022-06-02 | ||
Chemenu | CM192014-5g |
(1,2,3,4-Tetrahydro-carbazol-9-yl)-acetic acid |
21144-93-4 | 95% | 5g |
$*** | 2023-03-29 | |
Fluorochem | 055077-1g |
1,2,3,4-Tetrahydro-carbazol-9-yl)-acetic acid |
21144-93-4 | 95% | 1g |
£205.00 | 2022-03-01 | |
A2B Chem LLC | AI44845-500mg |
2-(3,4-Dihydro-1h-carbazol-9(2h)-yl)acetic acid |
21144-93-4 | >95% | 500mg |
$412.00 | 2024-04-20 |
1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acidに関する追加情報
Introduction to 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic Acid (CAS No. 21144-93-4)
The compound 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid, identified by the CAS registry number CAS No. 21144-93-4, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically carbazoles, which are known for their unique electronic properties and structural versatility. The molecule consists of a carbazole ring system substituted with an acetic acid group at the 9-position, making it a derivative of the parent carbazole structure.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid. Researchers have explored various methodologies, including palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling, to synthesize this compound with high yield and purity. These methods not only enhance the scalability of production but also pave the way for its application in diverse fields such as pharmaceuticals, materials science, and electronics.
The structural uniqueness of 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid lies in its conjugated π-system, which imparts excellent electronic properties. The presence of the acetic acid group introduces additional functional diversity, enabling this compound to participate in various chemical reactions. For instance, it can act as a precursor for the synthesis of more complex molecules or serve as a building block in polymer chemistry.
In the realm of materials science, 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid has shown promise as a component in organic light-emitting diodes (OLEDs). Its ability to emit light upon electrical stimulation makes it a valuable candidate for developing efficient and cost-effective OLED materials. Recent studies have demonstrated that incorporating this compound into OLED architectures can significantly enhance device performance by improving luminous efficiency and operational stability.
The pharmaceutical industry has also taken interest in 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid due to its potential as a drug candidate. Preclinical studies suggest that this compound exhibits bioactivity against certain disease models, particularly in the areas of cancer and neurodegenerative disorders. Its ability to modulate key cellular pathways makes it a compelling target for further drug development research.
In addition to its direct applications, 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid serves as a valuable tool in chemical research. Its use as a chiral auxiliary or catalyst in asymmetric synthesis has been explored by chemists aiming to develop more sustainable and efficient synthetic routes. This compound's role in facilitating enantioselective reactions highlights its importance in advancing green chemistry practices.
The environmental impact of synthesizing and utilizing 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid has also been a topic of recent research. Scientists are investigating ways to minimize waste generation and improve the eco-friendliness of production processes. By adopting cleaner synthesis methods and recycling strategies, the compound's environmental footprint can be significantly reduced.
In conclusion, 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid (CAS No. 21144-93-4) is a multifaceted compound with vast potential across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future innovations. As research continues to unfold its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.
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